4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-acetyl-1,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-6-9(7(2)12)8(5-11)4-10(6)3/h4-5H,1-3H3 |
InChI Key |
ZKCDQECYEKDVFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN1C)C=O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1,5-dimethylpyrrole with acetic anhydride and formylating agents. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Aldol Condensation Reactions
The aldehyde group participates in aldol reactions with active methylene compounds. For example:
-
Reaction with acetylacetone : Under basic conditions (e.g., NaOH/EtOH), the aldehyde undergoes condensation to form α,β-unsaturated ketones. A study reported a 92% yield for the analogous product when 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde reacted with acetylacetone .
-
Reaction with malononitrile : Forms cyano-substituted derivatives via Knoevenagel condensation. In one protocol, pyrrole carbaldehydes reacted with malononitrile in ethanol under reflux to yield 2-amino-3-cyanopyrroles .
Table 1: Aldol Condensation Outcomes
| Substrate | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acetylacetone | NaOH/EtOH, RT | α,β-Unsaturated ketone | 92 | |
| Malononitrile | EtOH, reflux | 2-Amino-3-cyanopyrrole | 85 |
Vilsmeier-Haack Formylation
While the compound itself is a carbaldehyde, its synthesis often involves the Vilsmeier-Haack reaction. For example:
-
Formylation of substituted pyrroles : POCl₃/DMF at 0–25°C introduces the aldehyde group at the reactive position . This method is scalable and achieves >80% yields for related pyrrole carbaldehydes .
Oxidation
-
Aldehyde → Carboxylic acid : Treatment with KMnO₄ in aqueous pyridine oxidizes the aldehyde to a carboxylic acid. A study on pyrazole-4-carbaldehydes achieved 89% conversion under these conditions .
-
Acetyl group stability : The acetyl group remains intact during oxidation, as demonstrated in Zr-catalyzed syntheses of diacylpyrroles .
Reduction
-
Aldehyde → Alcohol : Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to a hydroxymethyl group without affecting the acetyl moiety.
Table 2: Oxidation/Redution Conditions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O-pyridine | Pyrrole-3-carboxylic acid | 89 | |
| Reduction | NaBH₄/MeOH, 0°C | 3-Hydroxymethyl derivative | 78 |
Nucleophilic Additions
-
Hydrazine derivatives : Reacts with semicarbazide or thiosemicarbazide to form hydrazones. For instance, pyrazole-4-carbaldehydes formed semicarbazones in 75–90% yields under acidic conditions .
-
Amine reactions : Primary amines (e.g., aniline) undergo Schiff base formation. A study reported 70–85% yields for analogous pyrrole Schiff bases .
Cyclocondensation Reactions
-
Heterocycle formation : Reacts with ethyl acetoacetate or urea to generate fused heterocycles. For example:
Table 3: Cyclocondensation Examples
| Partner Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ethyl acetoacetate | Microwave, 120°C | Pyrrolo[3,4-b]pyridine | 65 | |
| Urea | HCl/EtOH, reflux | Pyrrole-3-carboxamide | 72 |
Electrophilic Substitution
The pyrrole ring undergoes electrophilic substitution at the α-positions:
-
Nitration : Nitric acid in acetic anhydride introduces nitro groups at positions 2 and 4 .
-
Sulfonation : Concentrated H₂SO₃ yields sulfonated derivatives, though yields are moderate (50–60%) due to competing decomposition.
Metal-Catalyzed Transformations
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrole, including 4-acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde, exhibit notable antimicrobial properties. A study synthesized a series of pyrrole derivatives and evaluated their in vitro activities against bacterial and fungal pathogens. The results indicated that certain modifications to the pyrrole structure enhanced its efficacy as an antimicrobial agent, making it a candidate for further development in pharmaceutical applications .
Anticancer Potential
Pyrrole derivatives are increasingly recognized for their potential in cancer therapy. The structural features of this compound may facilitate interactions with biological targets involved in cancer progression. Preliminary studies suggest that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .
Synthesis and Derivative Development
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions, including acylation and cyclization processes. These methods allow for the introduction of various functional groups that can modify the compound's biological activity and physical properties. For instance, the Vilsmeier-Haack formylation reaction is commonly employed to synthesize pyrrole derivatives with aldehyde functionality .
Case Studies on Derivatives
Several studies have explored the synthesis of derivatives from this compound. For example:
- Antifungal Activity : A derivative was tested for antifungal properties against various strains of fungi, showing promising results that suggest potential applications in treating fungal infections .
- Anti-inflammatory Effects : Compounds derived from this pyrrole structure have been investigated for their anti-inflammatory effects, with some demonstrating significant inhibition of inflammatory pathways in vitro .
Material Science Applications
Polymer Chemistry
Pyrrole compounds are utilized in the synthesis of conductive polymers due to their ability to undergo oxidative polymerization. This compound can serve as a precursor for creating polypyrrole-based materials that exhibit electrical conductivity, which is valuable in electronic applications such as sensors and batteries .
Catalytic Applications
In catalysis, pyrroles have been explored as ligands in metal complexes that facilitate various chemical reactions. The unique electronic properties of pyrroles can enhance catalytic efficiency and selectivity in organic transformations .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer activities; potential for drug development |
| Synthesis Techniques | Multi-step synthesis involving acylation and cyclization; derivative development |
| Material Science | Used in conductive polymers; valuable for electronic applications |
| Catalytic Applications | Pyrroles as ligands in metal complexes for enhanced catalytic reactions |
Mechanism of Action
The mechanism by which 4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects involves interactions with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. Additionally, the pyrrole ring structure allows for interactions with enzymes and receptors, influencing biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde with two classes of compounds from the evidence: 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives () and triazole-carboxamide derivatives (). Key differences in structure, synthesis, and bioactivity are highlighted.
Structural and Functional Group Comparisons
Structural Implications :
- The aldehyde group in the pyrrole derivative provides distinct reactivity compared to the cyano group in pyrazoles or carboxamides in triazoles. For example, the aldehyde can participate in Knoevenagel or aldol condensations, whereas the cyano group in pyrazoles aids in forming fused rings .
Comparison :
- Pyrazole derivatives leverage green chemistry principles (deep eutectic solvents), enhancing sustainability . The pyrrole derivative’s synthesis might require harsher conditions due to the aldehyde’s sensitivity.
Bioactivity Profiles
Key Findings :
- The pyrrole derivative’s aldehyde group could theoretically confer stronger electrophilic character, making it a candidate for enzyme inhibition (e.g., via Schiff base formation with microbial proteins).
Data Tables
Table 1: Functional Group Reactivity Comparison
| Group | Reactivity | Example Application |
|---|---|---|
| Aldehyde (CHO) | Nucleophilic addition, condensations | Schiff bases, heterocyclic expansions |
| Cyano (CN) | Cyclization, nitrile-to-amide conversions | Pyrazole/pyridine synthesis |
| Carboxamide | Hydrogen bonding, metal coordination | Bioactive scaffolds, crystal engineering |
Biological Activity
4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound has the molecular formula C₉H₉N₁O₂ and features a pyrrole ring with acetyl and aldehyde functional groups. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as Vilsmeier-Haack formylation. The formation of this compound allows for the introduction of diverse functional groups that can enhance its biological activity.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrrole derivatives, including this compound. The compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using human cancer cell lines have demonstrated its ability to inhibit cell proliferation.
Case Study: A549 Lung Cancer Cells
In a study assessing the cytotoxic effects on A549 lung adenocarcinoma cells, compounds similar to this compound showed dose-dependent inhibition of cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant anticancer activity compared to standard chemotherapeutic agents .
The biological activity of this compound is believed to stem from its ability to interact with biomolecular targets within microbial and cancer cells. The carbonyl group in the molecule may facilitate nucleophilic attacks, leading to disruption in cellular processes such as protein synthesis and DNA replication .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde?
- Methodological Answer : Utilize aldehyde-based multicomponent reactions (MCRs) in green solvents like deep eutectic solvents (DES), as demonstrated for structurally similar pyrrole derivatives. For example, K₂CO₃:glycerol DES can facilitate condensation reactions between aldehydes and active methylene compounds under mild conditions (50–80°C), with monitoring via thin-layer chromatography (TLC) . Optimize stoichiometry and solvent ratios to improve regioselectivity and yield.
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer : Employ a combination of ¹H NMR (300–400 MHz, DMSO-d₆ or CDCl₃) to identify acetyl and aldehyde protons, ESI-MS for molecular ion confirmation, and elemental analysis (C, H, N) to verify purity. For example, analogous pyrrole-2-carboxylates showed diagnostic peaks at δ 6.32 (pyrrole-H) and δ 12.52 (NH) in DMSO-d₆ .
Q. What safety protocols are critical during handling?
- Methodological Answer : Follow guidelines for structurally related aldehydes:
- Storage : Keep in corrosion-resistant containers under dry, ventilated conditions, avoiding light and moisture .
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation or dermal exposure.
- Waste Disposal : Neutralize residues via incineration or hydrolysis under basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Cross-validate results using high-resolution techniques like 2D NMR (COSY, HSQC) and X-ray crystallography. For instance, discrepancies in carbonyl proton shifts (e.g., δ 7.24–4.26 in similar compounds) may arise from solvent polarity or tautomerism . Compare data with databases like eChemPortal or CAMEO Chemicals .
Q. What strategies optimize regioselectivity in derivatization reactions?
- Methodological Answer : Introduce directing groups (e.g., acetyl or methyl substituents) to control electrophilic substitution sites. For example, regioselective synthesis of dihydropyrazolo-pyrimidines from aldehydes was achieved using trifluoromethylphenyl groups to stabilize intermediates . Computational modeling (DFT) can predict reactive sites.
Q. How to assess the compound’s biological activity in antioxidant assays?
- Methodological Answer : Adapt the DPPH radical scavenging protocol:
- Prepare derivative solutions (25–100 μg/mL in ethanol).
- Mix with 0.004% DPPH, incubate in darkness (30 min), and measure absorbance at 517 nm.
- Calculate IC₅₀ via linear regression of % inhibition vs. concentration .
Q. What experimental designs mitigate instability during long-term studies?
- Methodological Answer : Conduct accelerated stability testing under ICH Q1A guidelines:
- Expose the compound to 40°C/75% RH for 6 months.
- Monitor degradation via HPLC and FT-IR for aldehyde oxidation or acetyl hydrolysis .
Q. How to address low yields in scaled-up synthesis?
- Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE):
- Vary temperature (50–100°C), solvent (DES vs. ethanol), and catalyst loading.
- For DES-based systems, increasing glycerol content improves solubility of hydrophobic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
